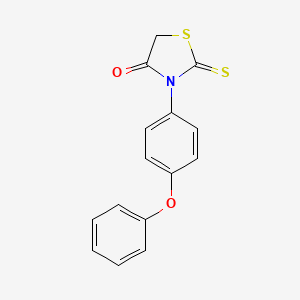
3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one
The compound 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidine-4-one, which is a scaffold known for its potential in medicinal chemistry. Thiazolidine-4-one derivatives have been synthesized and studied for various biological activities, including anti-inflammatory, antioxidant, antiproliferative, anticancer, antidiabetic, and antimicrobial effects . These compounds often exhibit their therapeutic effects through mechanisms such as nonselective inhibition of cyclooxygenase isoenzymes and scavenging of reactive oxygen and nitrogen species .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives can be achieved through various methods, including [3 + 2] annulation reactions between azaoxyallyl cations and thiocarbonyls, which provides a metal-free and efficient route to these compounds . Additionally, one-pot, three-component synthesis methods have been developed, which can be performed under microwave-assisted conditions to yield high product yields . The synthesis often involves the use of starting materials such as 4-aminophenazone and thiazolidine-propanoic acid derivatives , or by reacting thiosemicarbazides with ethyl bromoacetate .
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Some studies have also employed single-crystal X-ray diffraction analysis and powder X-ray diffraction (PXRD) to determine the crystal structure of these compounds . Computational methods such as Density Functional Theory (DFT) have been used to optimize molecular geometries and compare them with experimental data .
Chemical Reactions Analysis
Thiazolidin-4-one derivatives can undergo substitution reactions, which allow the introduction of various functional groups into the molecule . These reactions can be exploited to modify the chemical structure and potentially enhance the biological activity of the compounds. The reactivity of these compounds can be studied using molecular electrostatic potential (MEP) analysis to identify reactive sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the thiazolidine ring can affect these properties and thus the pharmacokinetic profile of the compounds . The electronic properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been calculated using DFT methods to understand the electronic states of these molecules . Additionally, the antimicrobial specificity of these compounds has been confirmed through cytotoxicity assays, indicating that they do not exhibit general cytotoxicity but rather targeted antimicrobial effects .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Compounds related to 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one have shown significant in vitro antibacterial and antifungal activities. For instance, certain synthesized compounds demonstrated potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (B'Bhatt & Sharma, 2017).
Anti-Inflammatory Activity
- Derivatives of 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives showed significant anti-inflammatory activity in experimental models (Sunder & Maleraju, 2013).
Antitumor Activity
- Research has explored the antitumor and antiangiogenic effects of thioxothiazolidin-4-one derivatives. These compounds have demonstrated inhibitory effects on tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010).
Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives have been shown to inhibit tumor-induced endothelial proliferation, suggesting their potential as antiangiogenic agents in cancer therapy (Chandrappa et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-phenoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-14-10-20-15(19)16(14)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJPIEFZPKBLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)
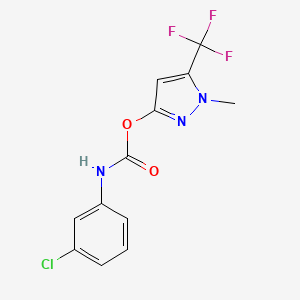
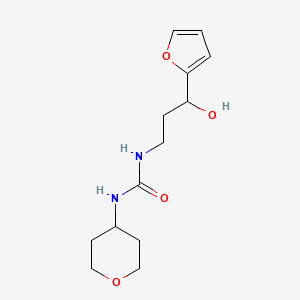
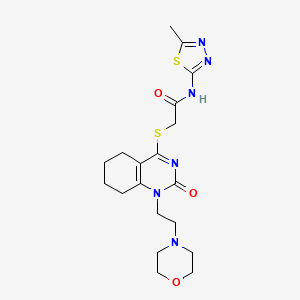
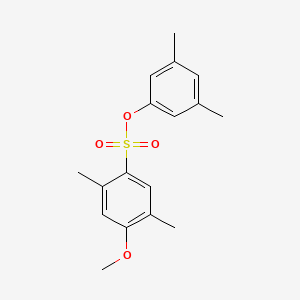
![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)
![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)


![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)
![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)